Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate
Description
Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate (hereafter referred to as Compound A) is a benzoate ester derivative featuring a 4-chlorophenyl-substituted acetyloxy group linked via an amino moiety to the benzoate core. This compound is structurally characterized by:
- An ethyl ester group at the benzoate position.
- A substituted acetyloxy chain (containing a 4-chlorophenyl group) connected to the amino group.
- Potential applications in pharmaceuticals, likely as a prodrug or intermediate due to its ester and amide functionalities .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5/c1-2-25-19(24)15-5-3-4-6-16(15)21-17(22)12-26-18(23)11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJHTJLBHWZKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several chemical reactions, starting from the formation of 4-chlorophenylacetic acid derivatives. The key steps include:
- Formation of Chlorophenyl Acetic Acid Derivative : Reaction of 4-chlorobenzyl chloride with sodium cyanide to produce 4-chlorophenylacetonitrile, which is then hydrolyzed to form 4-chlorophenylacetic acid.
- Acetylation : The acid is acetylated using acetic anhydride to yield 4-chlorophenylacetyl chloride.
- Formation of Acetamido Intermediate : Reacting the acyl chloride with glycine produces the acetamido intermediate.
- Esterification : Finally, this intermediate is esterified with ethanol to form the target compound.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
- Receptor Interaction : It has been shown to interact with receptors that modulate pain perception and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly reduce inflammation in animal models .
- Analgesic Properties : Its analgesic potential has been evaluated through various pain models, showing effectiveness comparable to established analgesics .
Case Studies and Research Findings
- Study on Analgesic Effects :
- Inflammation Model :
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties
The compound's derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. For instance, a series of related compounds were evaluated for their efficacy against Mycobacterium tuberculosis and showed comparable activity to established antibiotics like isoniazid and ciprofloxacin .
Acetylcholinesterase Inhibition
Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar coumarin structures have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, showing promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibitors
A study investigated a series of coumarin derivatives for their ability to inhibit acetylcholinesterase. Among them, certain compounds exhibited IC50 values lower than that of known inhibitors, indicating their potential as therapeutic agents for Alzheimer's disease .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares Compound A with two closely related analogs:
Key Observations:
- Lipophilicity: Compound B exhibits higher lipophilicity (XLogP3 = 4.3) due to its 2,4-dichlorophenoxy group, which enhances hydrophobic interactions compared to the 4-chlorophenyl group in Compound A .
- Molecular Weight : Compound A’s larger molecular weight (~398.8 g/mol) reflects its extended acetoxyacetyl chain, whereas Compound C’s simpler benzoyl group results in a lower weight (331.75 g/mol) .
- Structural Flexibility: Compound A’s higher rotatable bond count (8 vs.
Pharmacological and Functional Comparisons
Compound A
- Hypothesized Applications: Likely serves as a prodrug due to its ester and amide linkages, which may hydrolyze in vivo to release active metabolites.
Compound B
- Documented Use: The dichlorophenoxy group in Compound B is associated with herbicidal or antimicrobial activity in analogous structures. Its higher Cl content may enhance membrane permeability but could increase toxicity risks .
Compound C
- Thermal Stability : A melting point of 139–141°C indicates robust crystalline stability, advantageous for formulation. The benzoyl group may enhance binding affinity to aromatic receptors (e.g., GABA or kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
